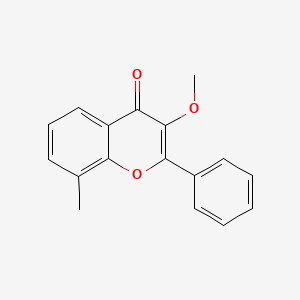
3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-8-methyl-2-phenyl-4H-chromen-4-one is a chemical compound belonging to the chromen-4-one family This compound is known for its unique structure, which includes a chromen-4-one core substituted with methoxy, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-8-methyl-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methoxyacetophenone with 2-hydroxyacetophenone in the presence of a base, such as potassium carbonate, and a solvent like acetone. The reaction mixture is heated to facilitate the formation of the chromen-4-one core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-8-methyl-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic ring .
Scientific Research Applications
3-Methoxy-8-methyl-2-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-8-methyl-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The compound’s fluorescent properties are due to its ability to form complexes with metal ions, which enhances its fluorescence intensity .
Comparison with Similar Compounds
3-Methoxy-8-methyl-2-phenyl-4H-chromen-4-one can be compared with other similar compounds, such as:
5-Methoxy-8,8-dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one: This compound has a similar chromen-4-one core but with additional pyrano and dimethyl substitutions.
7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one: This compound differs by the position of the methoxy and methyl groups.
The uniqueness of 3-Methoxy-8-methyl-2-phenyl-4H-chromen-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87165-68-2 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-methoxy-8-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O3/c1-11-7-6-10-13-14(18)17(19-2)16(20-15(11)13)12-8-4-3-5-9-12/h3-10H,1-2H3 |
InChI Key |
SCMWGCOMUAAIGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















